4-[(1S)-1-aminoethyl]hepta-1,6-dien-4-ol
CAS No.: 195392-02-0
Cat. No.: VC8252002
Molecular Formula: C9H17NO
Molecular Weight: 155.24 g/mol
* For research use only. Not for human or veterinary use.
![4-[(1S)-1-aminoethyl]hepta-1,6-dien-4-ol - 195392-02-0](/images/structure/VC8252002.png)
Specification
CAS No. | 195392-02-0 |
---|---|
Molecular Formula | C9H17NO |
Molecular Weight | 155.24 g/mol |
IUPAC Name | 4-[(1S)-1-aminoethyl]hepta-1,6-dien-4-ol |
Standard InChI | InChI=1S/C9H17NO/c1-4-6-9(11,7-5-2)8(3)10/h4-5,8,11H,1-2,6-7,10H2,3H3/t8-/m0/s1 |
Standard InChI Key | JDCZKKQVTDSZTM-QMMMGPOBSA-N |
Isomeric SMILES | C[C@@H](C(CC=C)(CC=C)O)N |
SMILES | CC(C(CC=C)(CC=C)O)N |
Canonical SMILES | CC(C(CC=C)(CC=C)O)N |
Introduction
Chemical Identification and Structural Analysis
Molecular Descriptors
4-[(1S)-1-aminoethyl]hepta-1,6-dien-4-ol is a secondary alcohol with the molecular formula C₉H₁₇NO and a molecular weight of 155.24 g/mol. Its IUPAC name, 4-[(1S)-1-aminoethyl]hepta-1,6-dien-4-ol, specifies the stereochemistry at the chiral center (C1), distinguishing it from its enantiomeric counterpart. The compound’s structure features a hepta-1,6-dien-4-ol backbone substituted with a (1S)-1-aminoethyl group at the 4-position, creating a tertiary alcohol center flanked by two allyl moieties .
Table 1: Key Identifiers
Synthesis and Production
Synthetic Pathways
The synthesis of 4-[(1S)-1-aminoethyl]hepta-1,6-dien-4-ol is inferred to involve multi-step organic reactions. A plausible route includes:
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Diene Formation: Base-catalyzed condensation of allyl halides to construct the hepta-1,6-diene backbone .
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Hydroxylation: Introduction of the hydroxyl group at the 4-position via acid-catalyzed hydration or oxymercuration .
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Aminoethyl Substitution: Nucleophilic addition of an aminoethyl group using reagents like ethylamine in the presence of a Lewis acid .
Chiral induction during the aminoethylation step could employ asymmetric catalysis or chiral auxiliaries to favor the (1S)-enantiomer, though specific protocols remain unreported in public databases.
Hydrochloride Salt Formation
The hydrochloride salt (CAS 1047620-84-7) is a common derivative, formed by treating the free base with hydrochloric acid. This salt has a molecular weight of 191.70 g/mol and enhanced solubility in polar solvents .
Table 2: Hydrochloride Salt Properties
Physicochemical Properties
Solubility and Stability
As a secondary amine and alcohol, the compound is expected to exhibit solubility in polar aprotic solvents (e.g., DMSO, ethanol) and limited solubility in nonpolar solvents. The hydrochloride salt’s ionic character enhances aqueous solubility, making it preferable for pharmaceutical formulations . Stability data are scarce, but analogous compounds suggest susceptibility to oxidation at the allylic positions, necessitating storage under inert atmospheres .
Spectroscopic Characterization
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IR Spectroscopy: Peaks corresponding to O-H (3200–3600 cm⁻¹), N-H (3300–3500 cm⁻¹), and C=C (1640–1680 cm⁻¹) stretches are anticipated.
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NMR: The ¹H NMR spectrum would show signals for vinyl protons (δ 5.0–5.8 ppm), hydroxyl (δ 1.5–2.5 ppm), and aminoethyl protons (δ 2.7–3.3 ppm).
Applications and Research Utility
Pharmaceutical Intermediates
The compound’s structure suggests utility as a building block for bioactive molecules. The amino and hydroxyl groups serve as handles for further functionalization, enabling synthesis of kinase inhibitors or antimicrobial agents .
Material Science
Conjugated dienes in the backbone may participate in polymerization reactions, yielding novel polyamines with applications in conductive polymers or hydrogels .
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